molecular formula C17H17NO2 B2848227 2-hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide CAS No. 312503-22-3

2-hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B2848227
CAS No.: 312503-22-3
M. Wt: 267.328
InChI Key: ZJGFUVXRYPHSOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide (CAS 312503-22-3) is a benzamide derivative supplied with a typical purity of 97% . This compound is characterized by a molecular formula of C17H17NO2 and a molecular weight of 267.32 g/mol . Its structure features a salicylamide (2-hydroxybenzamide) moiety linked to a 5,6,7,8-tetrahydronaphthalen-1-yl (tetralin) group, a scaffold frequently investigated in medicinal chemistry for its diverse biological interactions . Benzamide compounds containing the tetrahydronaphthalene structure are of significant interest in early-stage pharmaceutical research. Structurally similar analogs have been explored as potent inhibitors of the bacterial cell division protein FtsZ, a promising target for novel antibiotics against drug-resistant pathogens like Staphylococcus aureus (MRSA) . Furthermore, the 2-aminotetralin framework is a known pharmacophore in neuroscience research, with related molecules being designed and evaluated for their binding affinity to central nervous system targets, such as dopamine and serotonin receptors, for potential application in neuropsychiatric disorders . This product is labeled with the GHS07 signal word "Warning" and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle this material with appropriate personal protective equipment and in accordance with their institution's safety protocols. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-16-11-4-3-9-14(16)17(20)18-15-10-5-7-12-6-1-2-8-13(12)15/h3-5,7,9-11,19H,1-2,6,8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGFUVXRYPHSOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is an organic compound characterized by a hydroxyl group and a tetrahydronaphthalene moiety attached to a benzamide structure. Its molecular formula is C17H17NO2C_{17}H_{17}NO_2 with a molecular weight of approximately 267.33 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a unique arrangement that combines both aromatic and aliphatic characteristics, contributing to its chemical reactivity. The hydroxyl group enhances the compound's solubility and reactivity in biological systems.

PropertyValue
Molecular FormulaC17H17NO2C_{17}H_{17}NO_2
Molecular Weight267.33 g/mol
StructureChemical Structure

Biological Activity

Research indicates that this compound exhibits significant biological activity as an alpha-1 adrenergic receptor agonist . This receptor subtype is crucial for various physiological processes, including vasoconstriction and modulation of blood pressure.

The compound selectively interacts with specific receptor subtypes, which is essential for minimizing side effects associated with non-selective agonists. Its unique structural features allow for enhanced binding affinity and selectivity towards the alpha-1A adrenergic receptor subtype.

Case Studies and Research Findings

  • Cardiovascular Applications :
    • A study demonstrated that this compound effectively modulated vascular tone in animal models, suggesting its potential utility in treating cardiovascular diseases .
  • Pharmacological Characterization :
    • In vitro studies have shown that the compound exhibits potent agonistic activity at alpha-1 adrenergic receptors. This was characterized through binding assays and functional assays measuring intracellular calcium mobilization .
  • Comparative Analysis :
    • A comparative analysis of similar compounds revealed that those lacking the tetrahydronaphthalene moiety exhibited significantly lower biological activity, underscoring the importance of this structural feature in enhancing receptor selectivity .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques that include:

  • Step 1 : Formation of the tetrahydronaphthalene core.
  • Step 2 : Introduction of the hydroxyl group at the appropriate position.
  • Step 3 : Coupling with benzoyl chloride to form the final amide product.

These methods emphasize selecting appropriate reagents and conditions to optimize yield and purity.

Scientific Research Applications

Pharmacological Potential

2-Hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has been studied for its potential as a pharmacological agent. Its structural characteristics suggest it may interact with specific biological targets, particularly in the context of receptor modulation.

Case Study: Alpha-Adrenergic Receptor Agonism
Research indicates that derivatives of compounds with similar structures can act as selective agonists for alpha-1 adrenergic receptors. These interactions are crucial for developing cardiovascular therapies aimed at regulating vascular tone and blood pressure .

CompoundStructure FeaturesBiological ActivityUnique Aspects
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamideContains imidazole and naphthalene structuresAlpha adrenergic receptor agonistSelectivity towards alpha-1A subtype
A 61603 hydrobromideHydrobromide salt form of similar structureAdrenergic activityEnhanced solubility compared to parent compound

Chemical Synthesis

The compound serves as a precursor in the synthesis of more complex molecules. Its hydroxyl and amide functional groups make it suitable for various organic reactions.

Synthetic Route Example
A synthetic route for preparing derivatives of this compound involves multi-step organic synthesis techniques that include:

  • Formation of the tetrahydronaphthalene core.
  • Introduction of the hydroxyl group.
  • Amide bond formation through coupling reactions.

These synthetic methods highlight its versatility in creating novel compounds with enhanced biological activities .

Biological Research

The compound's unique structure allows researchers to investigate its interactions with biological systems. Studies have focused on its role in modulating enzymatic activities and its potential effects in cellular pathways.

Enzymatic Activity Studies
Research has shown that compounds structurally related to this compound can influence enzymatic pathways involved in cancer metabolism. Investigations into its oxidation and reduction mechanisms are ongoing to understand better how it may serve as a therapeutic agent against specific cancers .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Benzamide Derivatives with Tetrahydronaphthalenyl Groups
  • N-(5,6,7,8-Tetrahydronaphthalen-1-yl)Benzamide (CID 819689): Lacks the 2-hydroxy group but shares the tetralin-benzamide backbone. Molecular formula: C₁₇H₁₇NO; SMILES: C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3 . Predicted physicochemical properties (e.g., logP, solubility) differ due to the absence of the polar hydroxy group.
  • Key substituents (e.g., trifluoromethyl, chloro) modulate electronic effects and lipophilicity, impacting enzyme inhibition (e.g., Ca²⁺/calmodulin) .
Hydroxybenzamide Analogs
  • 2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]Benzamide (Rip-D): Synthesized via aminolysis of methyl salicylate with substituted phenethylamines. Retains the 2-hydroxybenzamide core but replaces tetralin with a methoxyphenethyl group.
  • N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide :

    • Features an N,O-bidentate directing group, useful in metal-catalyzed C–H functionalization. Structural divergence includes a branched hydroxyethyl amine instead of tetralin .

Physicochemical Properties

Property Target Compound* Compound 6 Compound 15 Rip-D
Molecular Weight ~279.3 445.4 407.9 315.3
logP (Predicted) ~3.2 4.8 4.1 2.9
Hydrogen Bond Donors 2 (OH, NH) 1 (NH) 1 (NH) 2 (OH, NH)

*Estimated using computational tools (e.g., ChemDraw).

Preparation Methods

Tetralone Oxime Reduction

The amine is synthesized via reduction of 5,6,7,8-tetrahydro-1-naphthalenone (tetralone) oxime:

  • Oxime Formation : Tetralone reacts with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol under reflux to yield the oxime.
  • Reduction : The oxime is reduced using lithium aluminum hydride (LiAlH$$_4$$) in tetrahydrofuran (THF) to produce the primary amine.

Reaction Conditions :

Step Reagents Solvent Temperature Time Yield
Oxime NH$$_2$$OH·HCl, NaOAc Ethanol Reflux 4 h 85%
Reduction LiAlH$$_4$$ THF 0°C → RT 2 h 78%

This method avoids aromatic nitration challenges and leverages tetralone’s commercial availability.

Synthesis of 2-Hydroxybenzoic Acid Derivatives

Hydroxyl Group Protection

To prevent hydroxyl interference during coupling, protection as a methyl ether is employed:

  • Methylation : 2-Hydroxybenzoic acid reacts with methyl iodide (CH$$3$$I) in acetone with potassium carbonate (K$$2$$CO$$_3$$) as a base.
  • Acid Chloride Formation : The protected acid is treated with thionyl chloride (SOCl$$_2$$) to generate 2-methoxybenzoyl chloride.

Reaction Profile :

  • Methylation yield: 92%
  • Acid chloride conversion: Quantitative (monitored by $$^1$$H NMR)

Coupling Strategies for Benzamide Formation

Acid Chloride-Amine Coupling

The protected acid chloride reacts with 5,6,7,8-tetrahydronaphthalen-1-amine in dichloromethane (DCM) with pyridine as a base:
$$ \text{2-Methoxybenzoyl chloride} + \text{Amine} \xrightarrow{\text{pyridine}} \text{Protected amide} $$
Deprotection : BBr$$_3$$ in DCM cleaves the methyl ether to regenerate the hydroxyl group.

Optimized Conditions :

Parameter Value
Solvent DCM
Base Pyridine (2 eq)
Temperature 0°C → RT
Yield (amide) 88%
Deprotection yield 95%

Carbodiimide-Mediated Direct Amidation

Unprotected 2-hydroxybenzoic acid couples with the amine using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HCTU) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):
$$ \text{2-Hydroxybenzoic acid} + \text{Amine} \xrightarrow{\text{HCTU/HOBt}} \text{Target amide} $$

Key Advantages :

  • Avoids protection-deprotection steps
  • Achieves 82% yield with 98% purity (HPLC)

Comparative Table :

Method Yield Purity Steps
Acid chloride 83% 97% 3
Direct amidation 82% 98% 1

Optimization and Scale-Up Considerations

Solvent Screening

Polar aprotic solvents (DMF, DCM) enhance coupling efficiency, while tetrahydrofuran (THF) reduces side reactions.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP) accelerates acid chloride coupling by 20%.

Industrial Feasibility

Direct amidation scales efficiently to 1 kg batches with consistent yields (80–82%), making it preferable for large-scale synthesis.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
EDC-mediated couplingAcetonitrile:water, 72 h, RT7595
Reflux condensationMethanol, 2 h, 100°C8298

Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • X-ray Crystallography : Resolves crystal structure and confirms stereochemistry (e.g., bond angles and lengths in tetrahydroimidazo derivatives) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, amide NH at δ 9.2–10.1 ppm) .
  • HPLC : Quantifies purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .

Note : Discrepancies in spectral data should be cross-validated with computational tools (e.g., PubChem’s predicted InChIKey ).

How can researchers optimize the synthesis to improve yield and purity?

Answer:

  • Catalyst Screening : Test alternatives to EDC, such as HOBt/DCC, to reduce side reactions .
  • Solvent Optimization : Use mixed solvents (e.g., DMF:THF) to enhance intermediate solubility .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 100°C) to control exothermic reactions .

Q. Table 2: Optimization Strategies

ParameterOptimization ApproachOutcomeReference
CatalystHOBt/DCC instead of EDCReduced racemization
SolventDMF:THF (1:1)Improved solubility (+20% yield)
PurificationColumn chromatography (SiO₂, EtOAc/Hex)Purity >99%

What computational methods are recommended to predict the biological activity of this benzamide derivative?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
  • QSAR Modeling : Develop models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors .
  • AI-Driven Simulations : COMSOL Multiphysics integration for reaction pathway optimization .

Note : Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

How should discrepancies in biological activity data between studies be methodologically addressed?

Answer:

  • Purity Validation : Re-analyze compounds via HPLC to rule out impurities (e.g., residual solvents or byproducts) .
  • Assay Standardization : Use internal controls (e.g., triclosan-d3 for LC-MS/MS quantification) .
  • Structural Confirmation : Compare experimental InChIKey with PubChem data to confirm identity .

Example : If anti-inflammatory activity varies, re-test using standardized LPS-induced TNF-α assays .

How can structure-activity relationship (SAR) studies be designed to identify critical functional groups?

Answer:

  • Analog Synthesis : Modify substituents (e.g., halogenation at position 3 or methoxy at position 4) .
  • Bioactivity Profiling : Test analogs in dose-response assays (e.g., IC₅₀ for enzyme inhibition) .
  • Statistical Analysis : Use PCA or PLS regression to correlate structural features with activity .

Q. Table 3: SAR Insights from Analogs

Substituent PositionBioactivity ChangeReference
2-HydroxyEnhanced COX-2 selectivity
3-FluoroImproved metabolic stability
4-MethoxyReduced cytotoxicity

What are the critical steps in the purification process to achieve high purity?

Answer:

  • Recrystallization : Use methanol:water (4:1) for optimal crystal formation .
  • Column Chromatography : Employ gradient elution (Hex → EtOAc) on silica gel to isolate non-polar byproducts .
  • Final Wash : Rinse with cold diethyl ether to remove residual lipids .

Note : Monitor purity via melting point analysis (expected range: 180–185°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.